molecular formula C17H20N2O3S B4068806 N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4068806
M. Wt: 332.4 g/mol
InChI Key: BMANGKMSLQHGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in chloroform, methanol, and ethanol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Moreover, it has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in cancer growth and progression.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation in various disease conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized using standard laboratory techniques, and its purity can be confirmed using various analytical techniques such as NMR and HPLC. Moreover, it exhibits good thermal stability, making it suitable for use in various high-temperature reactions.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects in vitro, and its use should be carefully monitored to avoid any adverse effects.

Future Directions

There are several future directions for the research on N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One potential direction is the development of new derivatives of this compound with improved properties. For example, modifications to the structure of this compound could lead to derivatives with increased potency or selectivity for specific targets.
Another potential direction is the development of new applications for this compound in medicine, agriculture, and material science. For example, this compound could be further studied for its potential applications in the treatment of various inflammatory diseases, or as a herbicide for use in agriculture.
Conclusion:
N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits anti-inflammatory and anti-cancer properties, making it a potential candidate for use in medicine. Moreover, it exhibits herbicidal properties, making it a potential candidate for use in agriculture. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.

Scientific Research Applications

N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation in various disease conditions.
In agriculture, N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been found to exhibit herbicidal properties. It has been shown to inhibit the growth of various weed species, making it a potential candidate for use as a herbicide.
In material science, this compound has been studied for its potential applications in the development of new materials. It has been found to exhibit good thermal stability and can be used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-13-5-9-15(10-6-13)18-17(20)14-7-11-16(12-8-14)19(2)23(3,21)22/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMANGKMSLQHGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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